Piperaquine phosphate

概要

説明

ピペラキンリン酸塩は、1960年代に初めて合成された抗マラリア薬です。これは、マラリアの予防と治療のために中国とインドシナで広く使用されているビスキノリン化合物です。 ピペラキンリン酸塩は、その遅い吸収と長い生物学的半減期で知られており、アルテミシニン誘導体との併用療法において効果的なパートナー薬となっています .

2. 製法

合成経路と反応条件: ピペラキンリン酸塩は、4,7-ジクロロキノリンとピペラジンを反応させてビスキノリンを形成する多段階プロセスによって合成できます。 反応条件は通常、エタノールやメタノールなどの適切な溶媒中で反応物を加熱することを伴います .

工業的製造方法: ピペラキンリン酸塩の工業的製造には、高い収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、再結晶化またはクロマトグラフィー技術による最終生成物の精製が含まれます .

3. 化学反応解析

反応の種類: ピペラキンリン酸塩は、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: ピペラキンリン酸塩は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸性条件下で酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

主な生成物: これらの反応から生成される主な生成物には、ヒドロキシル化またはアルキル化された化合物などのピペラキンリン酸塩のさまざまな誘導体が含まれます .

4. 科学研究の応用

ピペラキンリン酸塩は、幅広い科学研究の用途があります。

化学: これは、分析方法の開発と検証のための分析化学における参照化合物として使用されます。

生物学: 生物学的研究では、ピペラキンリン酸塩は、抗マラリア活性のメカニズムと耐性を研究するために使用されます。

医学: 臨床的には、非合併症型および重症マラリアの治療のための併用療法で使用されます。

準備方法

Synthetic Routes and Reaction Conditions: Piperaquine phosphate can be synthesized through a multi-step process involving the reaction of 4,7-dichloroquinoline with piperazine to form bisquinoline. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions: Piperaquine phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or alkylated compounds .

科学的研究の応用

Pharmacokinetic Properties

Piperaquine exhibits unique pharmacokinetic characteristics that influence its clinical use:

- Absorption : Piperaquine is absorbed slowly, with median time to maximum concentration () ranging from 3 to 4 hours when administered in fasting conditions .

- Distribution : It has a large volume of distribution, indicating extensive tissue binding .

- Half-life : The terminal half-life ranges from 2 to 3 weeks, allowing for sustained antimalarial effects .

Pharmacodynamic Effects

The pharmacodynamics of piperaquine demonstrate its efficacy in clearing parasitemia:

- Clinical trials have shown that DHA-PQP significantly reduces parasitemia in patients with uncomplicated malaria, often achieving high cure rates .

- Studies indicate that the combination leads to fewer side effects compared to other treatments like artemether-lumefantrine (AL), making it a preferred option in certain regions .

Treatment of Malaria

Piperaquine phosphate is primarily used in the treatment of uncomplicated malaria:

- Combination Therapy : The use of piperaquine in combination with DHA has been shown to be effective, with studies reporting cure rates exceeding 90% in endemic areas .

- Mass Drug Administration (MDA) : MDA programs utilizing DHA-PQP have been implemented successfully in various countries to control malaria transmission .

Safety and Tolerability

Clinical studies have assessed the safety profile of this compound:

- A pooled analysis indicated a low incidence of severe adverse events associated with DHA-PQP treatment .

- The risk of sudden unexplained death post-administration was found to be very low, estimated at approximately 1 in 757,950 cases .

Efficacy Studies

A randomized clinical trial conducted on the Cambodia-Thailand border demonstrated the efficacy of DHA-PQP:

- Patients treated with DHA-PQP showed faster clearance of parasites compared to those treated with AL, emphasizing the importance of drug choice based on regional resistance patterns .

Population Pharmacokinetics

Research involving population pharmacokinetics has provided insights into dosing regimens:

- Studies revealed that children have higher clearance rates compared to adults, suggesting that dosing strategies may need adjustment based on age and weight .

Data Tables

| Parameter | Value |

|---|---|

| Absorption | 3-4 hours |

| Terminal Half-Life | 2-3 weeks |

| Cure Rate | >90% in endemic regions |

| Incidence of Severe Adverse Events | Low (1 in 757,950) |

作用機序

ピペラキンリン酸塩は、マラリア原虫の消化液胞に蓄積することにより、その抗マラリア効果を発揮します。ヘムのヘモゾインへの解毒を阻害し、毒性のあるヘムの蓄積とそれに続く原虫の死をもたらします。 分子標的には、ヘム解毒経路と原虫の消化液胞が含まれます .

類似化合物との比較

ピペラキンリン酸塩は、クロロキンやアモジアキンなどの他の抗マラリア薬と構造的に類似しています。 クロロキンよりも長い半減期を持ち、耐容性も優れています。 クロロキンとは異なり、ピペラキンリン酸塩は耐性発達の危険性を軽減するために併用療法で使用されています .

類似化合物:

- クロロキン

- アモジアキン

- メフロキン

- プリマキン

ピペラキンリン酸塩の長い半減期や併用療法での有効性などの独自の特性により、マラリアとの戦いに役立つ貴重な化合物となっています。

生物活性

Piperaquine phosphate (PQ) is an antimalarial agent that has gained attention due to its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This article explores the biological activity of PQ, focusing on its pharmacological effects, metabolic pathways, and clinical implications.

Piperaquine is a bisquinoline derivative that exhibits its antimalarial activity primarily through interference with the heme detoxification process in malaria parasites. It inhibits the polymerization of heme into hemozoin, leading to toxic accumulation of free heme within the parasite, which ultimately results in cell death. This mechanism is similar to that of chloroquine but with a distinct chemical structure that provides a different resistance profile.

Pharmacokinetics and Metabolism

Piperaquine is characterized by its high lipid solubility, which facilitates its absorption and distribution in the body. After oral administration, it undergoes extensive metabolism, primarily in the liver. The major metabolites include M1 and M2, both of which retain antimalarial activity. The pharmacokinetic parameters are crucial for understanding its clinical efficacy:

- Half-life : Approximately 10 days, allowing for once-a-week dosing in combination therapies.

- Bioavailability : High; however, food intake can influence absorption rates.

- Metabolites : M1 and M2 exhibit significant antiplasmodial activity with IC50 values around 30 nM against P. falciparum strains .

Antimalarial Efficacy

Piperaquine has demonstrated potent antiplasmodial activity in various studies. The following table summarizes key findings regarding its efficacy:

In clinical settings, PQ has been used in combination therapies, notably with dihydroartemisinin (DHA), which enhances its efficacy and reduces the potential for resistance development.

Case Studies

Several clinical studies have highlighted the effectiveness and safety profile of this compound:

- Combination Therapy Study : A fixed-dose combination of arterolane maleate and this compound was evaluated for safety and efficacy in pediatric populations. Results indicated significant reductions in parasitemia without severe adverse effects .

- Pharmacokinetic Study : In a study involving healthy volunteers, piperaquine's pharmacokinetics were assessed after multiple doses. The study found that PQ concentrations remained above therapeutic levels for extended periods, supporting its use in intermittent preventive therapy .

Safety Profile

Piperaquine is generally well-tolerated, with a low incidence of severe adverse effects reported in clinical trials. Common side effects include gastrointestinal disturbances and mild elevations in liver enzymes, which typically resolve upon discontinuation or dose adjustment.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Piperaquine phosphate in antimalarial formulations?

this compound is typically analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Key parameters include:

- Column : Symmetry C18 (4.6 × 150 mm, 5 µm) or similar .

- Mobile phase : Methanol and phosphate buffer (pH 4.6) in a 70:30 ratio for optimal separation .

- Detection wavelength : 273 nm for this compound and 241 nm for co-formulated drugs like Arterolane maleate .

- Validation : Precision (%RSD < 2%), accuracy (recovery 97–103%), and specificity (no interference from excipients) per ICH guidelines .

Q. How is this compound integrated into Artemisinin-based Combination Therapies (ACTs)?

this compound is combined with dihydroartemisinin (DHA) to enhance efficacy and reduce resistance. Clinical protocols involve:

- Dosage : 28-day regimens with >95% cure rates (e.g., 2.1–4.2 mg/kg/day Piperaquine base, adjusted from phosphate salt using a 57.7% conversion factor) .

- Mechanism : Piperaquine’s long half-life (11–23 days) complements DHA’s rapid parasite clearance .

- Safety : No significant cardiotoxicity observed in recent Indochinese trials .

Advanced Research Questions

Q. How are degradation products and impurities characterized in this compound formulations?

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions reveal key impurities:

- Stress conditions : 5N HCl at 70°C for 10 minutes or 30% H₂O₂ for oxidative stress .

- Identified impurities :

- Analytical tools : LC-MS for structural elucidation and Toxtree®/Derek® for toxicity risk prediction .

Q. What methodologies resolve contradictions in this compound pharmacokinetic (PK) data across studies?

Discrepancies in bioavailability (e.g., fed vs. fasting states) are addressed through:

- Study design : Randomized crossover trials with non-compartmental PK analysis. A high-fat meal increases AUC₀–∞ by 98% and Cmax by 213% .

- Population PK modeling : Nonlinear mixed-effects models (NONMEM) incorporating covariates like body weight, age, and genetic polymorphisms .

- Data standardization : Use of repositories like WWARN to harmonize datasets and validate findings across diverse cohorts .

Q. How are experimental studies designed to assess this compound’s embryofetal toxicity?

- Animal models : Embryofetal studies in rats and rabbits at maximal tolerated doses (e.g., 180 mg/kg/day in rats) .

- Endpoints : Teratogenicity, fetal exposure levels, and maternal toxicity. No teratogenic effects observed despite placental transfer .

- Statistical analysis : Multivariate regression to distinguish drug effects from confounding variables .

Q. What statistical approaches handle variability in this compound’s pharmacodynamic outcomes?

- Mixed-effects modeling : Accounts for inter-individual variability in PK/PD parameters (e.g., volume of distribution, clearance) .

- Bootstrap validation : Ensures robustness of parameter estimates in sparse sampling scenarios .

- Exposure-response analysis : Correlates trough concentrations (e.g., Day 7 levels >15 ng/mL) with therapeutic efficacy .

Q. Methodological Guidance for Contradictions

- Data reconciliation : Cross-validate findings using standardized assays (e.g., HPLC with dual-wavelength detection) to minimize analytical variability .

- Meta-analysis : Pool data from multiple studies (e.g., WWARN repository) to identify covariates influencing PK outcomes .

- In-silico tools : Apply Derek® and Toxtree® to prioritize impurities for toxicological testing .

特性

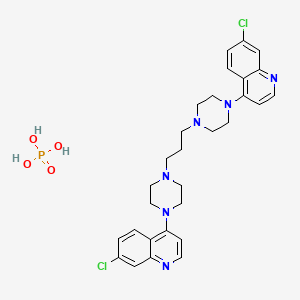

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6.H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-5(2,3)4/h2-9,20-21H,1,10-19H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATNPMSTHHZOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35Cl2N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601006108 | |

| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85547-56-4 | |

| Record name | Piperaquine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85547-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperaquine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085547564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAQUINE PHOSPHATE (1:1) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A17BAT3GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。